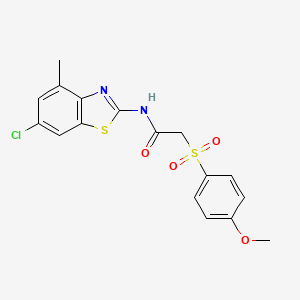

N-(4-メトキシフェニル)-2,4-ジオキソ-3-フェネチル-1,2,3,4-テトラヒドロキナゾリン-7-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

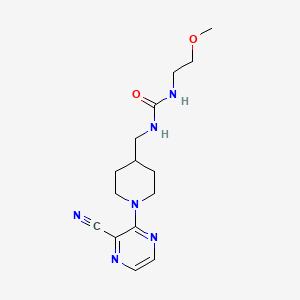

This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings, one of which is nitrogen-containing . The presence of the methoxyphenyl and phenethyl groups, along with the dioxo functionality, suggest potential for interesting chemical properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the quinazoline portion of the molecule, with potential for interesting electronic effects due to the presence of the methoxyphenyl and phenethyl groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the aromatic systems and the electron-donating methoxy group. The carbonyl groups could potentially undergo nucleophilic addition reactions.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low water solubility .科学的研究の応用

- フォルマザンは、特徴的なアゾヒドラゾン基(-N=-C=-NH-)を含む化合物です。 それらは、その強い色により、染料、錯体形成における配位子、および分析試薬として機能し、酸化還元反応の優れた指示薬となっています .

- N-(4-メトキシベンジリデン)-4-メチルアニリンの合成には、氷酢酸の存在下で4-メトキシベンズアルデヒドと4-メチルアニリンを還流させることが含まれます。 得られたシッフ塩基を次にジアゾニウム塩化物で処理して、目的のフォルマザンを得ます .

- フォルマザンは生物活性を示します。 この化合物に関する特定の研究は限られていますが、その構造と置換基は、生物系との相互作用に影響を与える可能性があります .

フォルマザン合成

生物活性

結晶学および分光法

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base, which is then cyclized with ethyl acetoacetate to form the tetrahydroquinazoline ring. The resulting compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with the amine group of glycine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-phenylethylamine", "ethyl acetoacetate", "phosgene", "glycine" ], "Reaction": [ "Condensation of 4-methoxybenzaldehyde with 2-phenylethylamine to form the corresponding Schiff base", "Cyclization of the Schiff base with ethyl acetoacetate to form the tetrahydroquinazoline ring", "Reaction of the resulting compound with phosgene to form the corresponding acid chloride", "Reaction of the acid chloride with the amine group of glycine to form the final product" ] } | |

CAS番号 |

892292-13-6 |

分子式 |

C24H21N3O4 |

分子量 |

415.449 |

IUPAC名 |

N-(4-methoxyphenyl)-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H21N3O4/c1-31-19-10-8-18(9-11-19)25-22(28)17-7-12-20-21(15-17)26-24(30)27(23(20)29)14-13-16-5-3-2-4-6-16/h2-12,15H,13-14H2,1H3,(H,25,28)(H,26,30) |

InChIキー |

WJTAHHSTOPURSY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-3-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2593967.png)

![1,3-dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2593969.png)

![[5-(2,5-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2593970.png)

![2-Bromopyrido[2,3-d]pyrimidine](/img/structure/B2593975.png)

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2593979.png)

![4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2593980.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)